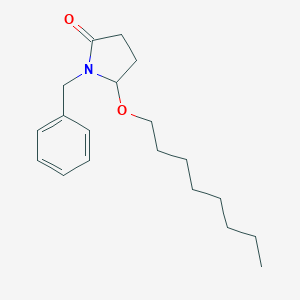
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. This dye is used to detect the presence of amyloid fibrils, which are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease.
Mecanismo De Acción
Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes the dye to become fluorescent, allowing for the detection of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T is not known to have any significant biochemical or physiological effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its high sensitivity and specificity for amyloid fibrils. This dye is also relatively easy to use and can be detected using standard laboratory equipment. One limitation of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T is its potential to bind to other proteins and molecules, leading to false positives in experiments.
Direcciones Futuras
There are several future directions for the use of Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T in scientific research. One area of focus is the development of new drugs for the treatment of neurodegenerative diseases. Thioflavin T can be used to screen potential drug candidates for their ability to inhibit the formation of amyloid fibrils. Another area of focus is the development of new imaging techniques for the detection of amyloid fibrils in living organisms. Thioflavin T can be used in conjunction with other imaging agents to develop new methods for the early detection of neurodegenerative diseases.
Métodos De Síntesis
Thioflavin T can be synthesized using a variety of methods, including the reaction of 4-methylphenylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine. Alternatively, Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide T can be synthesized by the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with phosgene and 4-methylphenylhydrazine.
Aplicaciones Científicas De Investigación
Thioflavin T is commonly used in scientific research to detect the presence of amyloid fibrils. This dye binds to the beta-sheet structure of amyloid fibrils, causing the dye to become fluorescent. This fluorescence can then be detected using a variety of methods, including fluorescence microscopy and spectroscopy. Thioflavin T is also used in the development of new drugs for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
139298-36-5 |
|---|---|
Nombre del producto |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-(4-methylphenyl)ethylidene)hydrazide |
Fórmula molecular |
C21H19N3O3S2 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-3-7-16(8-4-13)14(2)23-24-19(25)12-27-17-9-5-15(6-10-17)11-18-20(26)22-21(28)29-18/h3-11H,12H2,1-2H3,(H,24,25)(H,22,26,28)/b18-11+,23-14- |
Clave InChI |
VZXNRBMIDYTLFN-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N\NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C |
Sinónimos |
N-[1-(4-methylphenyl)ethylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



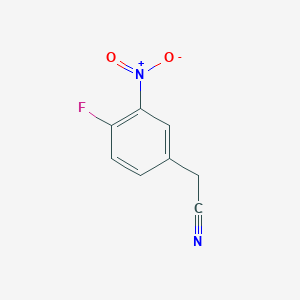

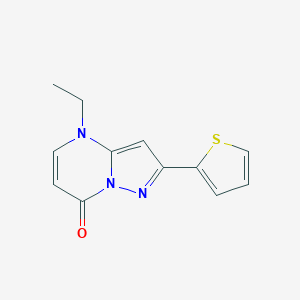
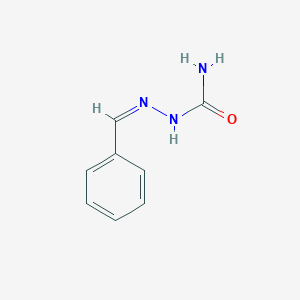


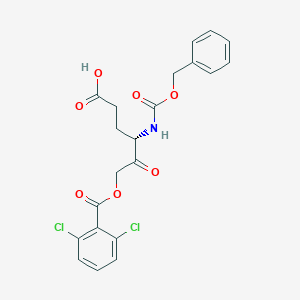

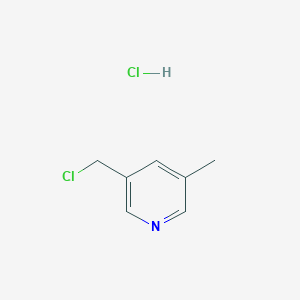

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
